molecular formula C22H27N3O5S B11164754 N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)tetrahydrofuran-2-carboxamide

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)tetrahydrofuran-2-carboxamide

Cat. No.: B11164754
M. Wt: 445.5 g/mol
InChI Key: LWWYRMZSEAKDMW-UHFFFAOYSA-N
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Description

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)tetrahydrofuran-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a tetrahydrofuran ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)tetrahydrofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)tetrahydrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)tetrahydrofuran-2-carboxamide is unique due to its combination of a piperazine ring, a sulfonyl group, and a tetrahydrofuran ring, which confer distinct chemical reactivity and biological activity. Its potential as an acetylcholinesterase inhibitor and neuroprotective agent sets it apart from other similar compounds .

Properties

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5 g/mol

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]oxolane-2-carboxamide

InChI

InChI=1S/C22H27N3O5S/c1-29-20-6-3-2-5-19(20)24-12-14-25(15-13-24)31(27,28)18-10-8-17(9-11-18)23-22(26)21-7-4-16-30-21/h2-3,5-6,8-11,21H,4,7,12-16H2,1H3,(H,23,26)

InChI Key

LWWYRMZSEAKDMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4CCCO4

Origin of Product

United States

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